Methyl(4Z)-2,4,5-tris(benzoylamino)-4-pentenoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl(4Z)-2,4,5-tris(benzoylamino)-4-pentenoate is a complex organic compound characterized by its unique structure, which includes multiple benzoylamino groups attached to a pentenoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl(4Z)-2,4,5-tris(benzoylamino)-4-pentenoate typically involves multi-step organic reactions. One common method includes the benzamidomethylation of phenols using benzamidomethyl triethylammonium chloride in an aqueous medium . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained in high yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of green chemistry principles, such as solvent-free reactions and the use of environmentally benign reagents, is also becoming more prevalent in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Methyl(4Z)-2,4,5-tris(benzoylamino)-4-pentenoate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce carboxylic acids or ketones, while reduction reactions may yield alcohols or alkanes.
Scientific Research Applications
Methyl(4Z)-2,4,5-tris(benzoylamino)-4-pentenoate has a wide range of scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Methyl(4Z)-2,4,5-tris(benzoylamino)-4-pentenoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Compounds similar to Methyl(4Z)-2,4,5-tris(benzoylamino)-4-pentenoate include:
(Benzoylamino)methyl 4-[(benzoylamino)methoxy]benzoate: Similar structure with benzoylamino groups attached to a benzoate backbone.
Methyl 4-[(benzoylamino)methoxy]benzoate: Another compound with a benzoylamino group attached to a methoxybenzoate backbone.
Uniqueness
This compound is unique due to its specific arrangement of benzoylamino groups and the pentenoate backbone, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
CAS No. |
6298-09-5 |
---|---|
Molecular Formula |
C27H25N3O5 |
Molecular Weight |
471.5 g/mol |
IUPAC Name |
methyl (Z)-2,4,5-tribenzamidopent-4-enoate |
InChI |
InChI=1S/C27H25N3O5/c1-35-27(34)23(30-26(33)21-15-9-4-10-16-21)17-22(29-25(32)20-13-7-3-8-14-20)18-28-24(31)19-11-5-2-6-12-19/h2-16,18,23H,17H2,1H3,(H,28,31)(H,29,32)(H,30,33)/b22-18- |
InChI Key |
AACGMMSOMRBWNU-PYCFMQQDSA-N |
Isomeric SMILES |
COC(=O)C(C/C(=C/NC(=O)C1=CC=CC=C1)/NC(=O)C2=CC=CC=C2)NC(=O)C3=CC=CC=C3 |
Canonical SMILES |
COC(=O)C(CC(=CNC(=O)C1=CC=CC=C1)NC(=O)C2=CC=CC=C2)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.